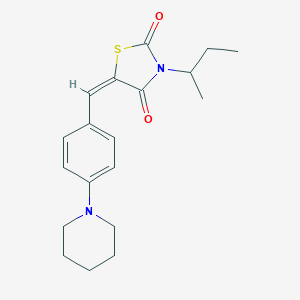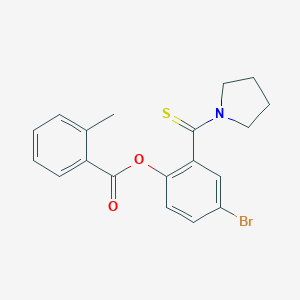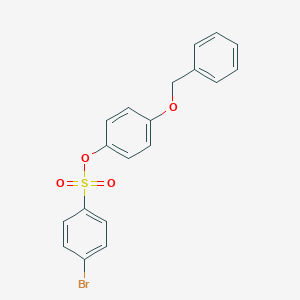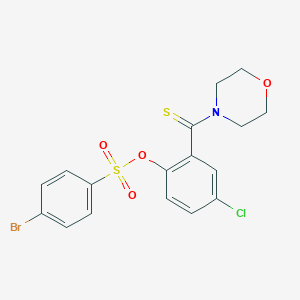
(4-Methoxycarbonylphenyl) 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxycarbonylphenyl) 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly known as methyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl) 4-methoxybenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation in various cell types. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Methoxycarbonylphenyl) 4-methoxybenzoate in lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions. It is also relatively easy to synthesize and has been shown to be relatively non-toxic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on (4-Methoxycarbonylphenyl) 4-methoxybenzoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Synthesis Methods
The synthesis of (4-Methoxycarbonylphenyl) 4-methoxybenzoate involves the condensation of 4-methoxyphenylacetic acid with methyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product.
Scientific Research Applications
(4-Methoxycarbonylphenyl) 4-methoxybenzoate has been studied for its potential applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
properties
CAS RN |
50649-66-6 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-12(4-8-13)16(18)21-14-9-5-11(6-10-14)15(17)20-2/h3-10H,1-2H3 |
InChI Key |
BUOKJXSRLWILAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)



![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
